![molecular formula C24H20FN3O2 B11214787 4-(2,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11214787.png)
4-(2,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a fluorophenyl group, a dihydropyrimido[1,2-a][1,3]benzimidazole core, and a methoxyphenyl methyl ether moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents The final step includes the attachment of the methoxyphenyl methyl ether moiety, which can be accomplished using Williamson ether synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinones
Reduction: Hydrogenated derivatives
Substitution: Hydroxylated derivatives
Scientific Research Applications
2-[2-(4-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the fluorophenyl and methoxyphenyl methyl ether groups.
Imidazole: Another related compound with a five-membered ring structure containing nitrogen atoms.
Uniqueness
2-[2-(4-Fluorophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-4-yl]-5-methoxyphenyl methyl ether is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity, while the methoxyphenyl methyl ether moiety contributes to its stability and solubility .
Properties
Molecular Formula |
C24H20FN3O2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H20FN3O2/c1-29-17-11-12-18(23(13-17)30-2)22-14-20(15-7-9-16(25)10-8-15)27-24-26-19-5-3-4-6-21(19)28(22)24/h3-14,22H,1-2H3,(H,26,27) |
InChI Key |
VKFPQEKFNQVADP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-diethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11214704.png)
![4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine](/img/structure/B11214705.png)
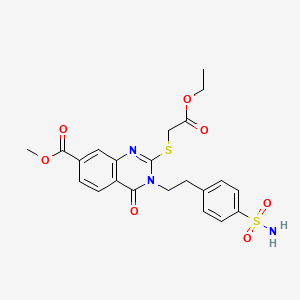
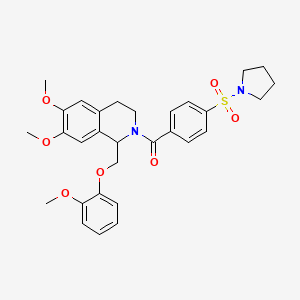
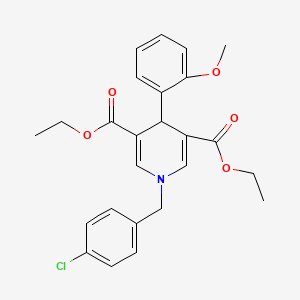
![2,4-dichloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11214723.png)
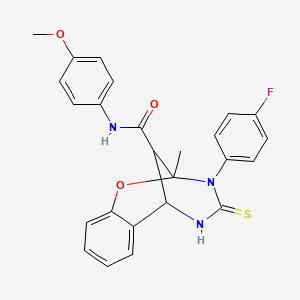
![1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214731.png)
![ethyl 5-methyl-7-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11214744.png)
![ethyl 3-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B11214750.png)
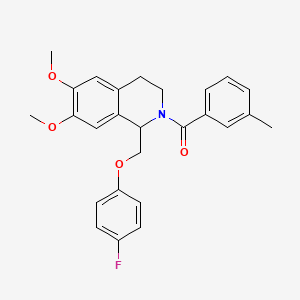
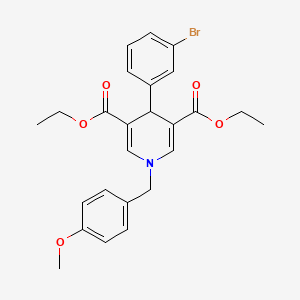
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214799.png)
![(Z)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11214802.png)
